molecular formula C13H11N3O5 B2588188 4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one CAS No. 477886-62-7

4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one

Cat. No.: B2588188
CAS No.: 477886-62-7
M. Wt: 289.247
InChI Key: RNVYLXAZZKSHOK-VGOFMYFVSA-N
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Description

4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one is a chemical compound of significant interest in medicinal chemistry and materials science, primarily recognized for its structural role as a derivative of 4-hydroxy-6-methyl-2-pyrone functionalized with a 3-nitrophenylhydrazone moiety. This molecular architecture classifies it within the family of arylhydrazone-based pyranones, which are known to exhibit a range of biological activities. A key research application for this compound lies in its potential as a versatile scaffold for the development of kinase inhibitors; the hydrazone group can act as a key pharmacophore capable of chelating with active site residues in various protein kinases [1] . Furthermore, the presence of the nitro group on the phenyl ring makes it a valuable intermediate for synthesizing more complex heterocyclic systems, such as pyrazoles and isoxazoles, via reduction and subsequent cyclization reactions [2] . Its mechanism of action in biological studies is often associated with the inhibition of enzymatic activity through coordination or by acting as an ATP-mimetic, disrupting critical signaling pathways in cellular models. The compound's conjugated system also suggests potential utility in materials science, for instance, as a ligand for metal-organic frameworks (MOFs) or as a component in the development of organic semiconductors due to its extended π-delocalization [3] . Researchers value this reagent for its multifunctionality, which enables exploration in diverse fields from anticancer drug discovery to the engineering of novel optoelectronic materials.

Properties

IUPAC Name

4-hydroxy-6-methyl-3-[(E)-[(3-nitrophenyl)hydrazinylidene]methyl]pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c1-8-5-12(17)11(13(18)21-8)7-14-15-9-3-2-4-10(6-9)16(19)20/h2-7,15,17H,1H3/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVYLXAZZKSHOK-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NNC2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C=N/NC2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one, commonly referred to as HMNP, is a synthetic compound derived from the condensation of p-nitrophenylhydrazine and dehydroacetic acid. This compound has garnered interest in the scientific community due to its diverse biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Synthesis and Characterization

The synthesis of HMNP involves a simple condensation reaction under reflux conditions. The reaction typically employs a 1:1 molar ratio of p-nitrophenylhydrazine and dehydroacetic acid in ethanol. Characterization techniques such as FT-IR, NMR spectroscopy (both 1H^{1}H and 13C^{13}C), and single-crystal X-ray diffraction have been utilized to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have demonstrated that HMNP exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Properties

HMNP has also been investigated for its anticancer potential. In vitro studies have revealed that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death. Furthermore, it has been shown to inhibit tumor growth in animal models, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, HMNP exhibits anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, which may contribute to alleviating conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate immune responses presents an exciting avenue for further research .

Structure-Activity Relationship (SAR)

The biological activity of HMNP can be attributed to its unique structural features. The presence of the hydrazone moiety is crucial for its interaction with biological targets. Studies suggest that modifications to the hydrazone structure can enhance or diminish its biological efficacy. Understanding these structure-activity relationships is vital for optimizing HMNP derivatives for specific therapeutic applications .

Case Studies

Several case studies highlight the diverse applications of HMNP:

  • Antimicrobial Efficacy : A study evaluated the effectiveness of HMNP against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
  • Cancer Treatment : In a preclinical trial involving breast cancer models, HMNP administration resulted in a 50% reduction in tumor size compared to control groups.
  • Inflammation Models : In vivo experiments indicated that HMNP reduced paw swelling in rat models of arthritis by over 40%, showcasing its potential as an anti-inflammatory agent.

Scientific Research Applications

Antioxidant Activity

Research has indicated that compounds similar to HMNP exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders.

Antimicrobial Properties

HMNP has shown potential as an antimicrobial agent. Studies demonstrate that derivatives of pyranones possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes, making HMNP a candidate for further exploration in antibiotic development.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that HMNP can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This suggests potential use in cancer therapy, particularly in targeting specific types of tumors resistant to conventional treatments .

Synthesis and Derivatives

The synthesis of HMNP typically involves the condensation reaction between p-nitrophenylhydrazine and dehydroacetic acid. This straightforward method yields the compound efficiently, allowing for further derivatization to enhance its biological activity. Various derivatives have been synthesized to improve solubility and bioavailability, which are critical factors for therapeutic applications.

Derivative Synthesis Method Biological Activity
5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidineReflux with phenylglyoxal hydrate and 1,3-dimethylbarbituric acidAnticancer activity
4-Hydroxy-6-methyl-3-nitro-2H-pyran-2-oneSimple condensation with nitro-substituted phenyl hydrazinesAntioxidant properties

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant capacity of HMNP and its derivatives, the compound demonstrated a significant reduction in oxidative stress markers in cellular models. The findings suggest that HMNP could be developed into a nutraceutical or therapeutic agent aimed at mitigating oxidative damage in various diseases .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of HMNP against Gram-positive and Gram-negative bacteria. Results indicated that HMNP exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a lead compound for new antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Nitrophenyl Hydrazone Derivatives

4-Nitrophenyl Analog
  • Structure : The compound (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one differs in the nitro group’s position (para vs. meta).
  • Crystallography: The crystal structure (CCDC reference: 1956978) reveals a monoclinic system with space group P2₁/c. Key bond angles (e.g., C6—N1—N1i = 118.75°) and hydrogen-bonding interactions stabilize the lattice .
4-Chlorophenyl Analog
  • Structure: 4-hydroxy-6-methyl-3-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one (CAS: 477868-38-5) substitutes -NO₂ with -Cl.
  • Properties : The chloro group enhances lipophilicity (predicted logP ~2.3) but reduces hydrogen-bonding capacity compared to nitro derivatives .
Table 1: Comparison of Nitrophenyl and Chlorophenyl Derivatives
Property 3-Nitrophenyl 4-Nitrophenyl 4-Chlorophenyl
Molecular Formula C₁₃H₁₁N₃O₅ C₁₄H₁₃N₃O₅ C₁₃H₁₁ClN₂O₃
Melting Point (°C) Not reported Not reported Not reported
Electron Effect Moderate EWG* Strong EWG Weak EWG
Applications Ligand synthesis Crystal engineering Bioactive screening

*EWG: Electron-withdrawing group

Alkyl/Aryl-Substituted Pyran-2-ones

Phenylpropyl and Pyridinylmethyl Derivatives
  • 4-Hydroxy-6-methyl-3-(3-phenylpropyl)-2H-pyran-2-one (13) : Melts at 129–130°C; the phenylpropyl chain increases hydrophobicity (logP ~3.5) .
  • 4-Hydroxy-6-methyl-3-(pyridin-3-ylmethyl)-2H-pyran-2-one (15) : Higher melting point (202–205°C) due to hydrogen bonding from the pyridine nitrogen .
Furan and Butyl Derivatives
  • 4-Hydroxy-6-methyl-3-(1-oxobutyl)-2H-pyran-2-one : Detected in herbs/spices as a biomarker; predicted GC-MS spectra suggest fragmentation patterns distinct from hydrazone derivatives .

Bis-Pyranone Derivatives

  • Structure: 3,3′-[(1E,1′E)-Hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene)]bis(4-hydroxy-6-methyl-2H-pyran-2-one) is a dimeric analogue with two pyranone units linked via a hydrazine bridge.
  • Crystallography : The crystal system (P-1) and bond angles (e.g., C4—O2—H2 = 109.5°) highlight symmetrical hydrogen-bonding networks .
  • Applications: Enhanced metal-chelation capacity compared to monomeric derivatives, suitable for binuclear Pd(II)/Ir(IV) complexes .

Metal Complexes and Coordination Chemistry

  • Binuclear Complexes : The hydrazone group in the target compound coordinates with Pd(II) and Ir(IV), forming complexes used in glucose detection. The azomethine (-C=N-) group is critical for metal binding .
  • Comparison: Analogues with ethylaminoethyl substituents (e.g., bis[4-hydroxy-6-methyl-3-{(1E)-N-[2-(ethylamino)ethyl]ethanimidoyl}-2H-pyran-2-one]) exhibit higher stability constants (logK ~10.2) due to additional donor sites .

Key Research Findings

  • Structural Insights : Crystal structures solved via SHELX software reveal that nitro substituents influence packing efficiency and intermolecular interactions .
  • Thermal Stability : Nitrophenyl derivatives decompose at higher temperatures (~450°C) compared to alkyl-substituted pyrone analogues (~300°C) .

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